Tributylphosphine oxide

Catalog No.
S588079
CAS No.
814-29-9
M.F
C12H27OP
M. Wt
218.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylphosphine oxide

CAS Number

814-29-9

Product Name

Tributylphosphine oxide

IUPAC Name

1-dibutylphosphorylbutane

Molecular Formula

C12H27OP

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

MNZAKDODWSQONA-UHFFFAOYSA-N

SMILES

CCCCP(=O)(CCCC)CCCC

Solubility

0.26 M

Synonyms

butifos, butyl phosphorotrithioate, butyphos, DEF, S,S,S-tributyl phosphorotrithioate, S,S,S-tributyl trithiophosphate, tribufos, tributyl S,S,S-phosphorotrithioate, tributylphosphine oxide, trisbutylphosphine oxide

Canonical SMILES

CCCCP(=O)(CCCC)CCCC

Origin and Significance:

TBPO is typically synthesized from its parent compound, tributylphosphine (PBu3) []. Tributylphosphine is a reactive molecule that readily reacts with oxygen to form TBPO. Due to this air sensitivity, TBPO is often a byproduct or undesired product in reactions involving tributylphosphine. However, TBPO itself has gained significance in scientific research for various applications, including:

  • Extraction and separation: TBPO exhibits complex formation ability with certain metal cations, making it useful for extracting and separating them from solutions.
  • Flame retardant synergist: TBPO can act as a synergist with halogenated flame retardants, enhancing their flame retardant properties in polymers.
  • Ligand design: The P=O group in TBPO can act as a Lewis base, allowing it to coordinate with metal centers. This property is being explored for the design of new catalysts and functional materials.

Molecular Structure Analysis

TBPO possesses a central phosphorus atom bonded to three n-butyl groups (CH3CH2CH2CH2-) and a terminal oxygen atom through a double bond (P=O). The structure can be represented as [CH3(CH2)3]3P=O.

Key features:

  • The P=O bond is polar due to the high electronegativity difference between oxygen and phosphorus. This polarity contributes to TBPO's ability to form complexes with metal cations.
  • The n-butyl groups are bulky and hydrophobic, influencing TBPO's solubility and interaction with other molecules.

Chemical Reactions Analysis

Synthesis:

As mentioned earlier, TBPO is primarily formed from the oxidation of tributylphosphine:

2 P(CH2CH2CH2CH3)3 + O2 → 2 O=P(CH2CH2CH2CH3)3 (Eq. 1) []

Decomposition:

Other relevant reactions:

TBPO can react with Lewis acids to form coordination complexes. The P=O group acts as a Lewis base, donating an electron pair to the Lewis acid. The specific nature of the complex formation depends on the Lewis acid involved.


Physical And Chemical Properties Analysis

  • Melting point: 64-69 °C (literature value)
  • Boiling point: 150 °C/1.5 mmHg (literature value)
  • Solubility: Slightly soluble in water, soluble in organic solvents like dichloromethane, chloroform, and ethanol
  • Stability: Stable under most conditions. Air and moisture sensitive in the long term.

The mechanism of action of TBPO depends on the specific application. Here are two examples:

  • Metal extraction: TBPO can complex with metal cations through coordination with the P=O group. The bulky n-butyl groups help to extract the metal complex into an organic solvent phase, separating it from the aqueous phase.
  • Flame retardancy: The exact mechanism of TBPO's action in flame retardancy is not fully understood. However, it is believed to interfere with the combustion process by promoting char formation and suppressing radical formation.
  • Toxicity: TBPO exhibits moderate to low acute toxicity. However, long-term exposure may be harmful.
  • Flammability: TBPO is combustible. Avoid ignition sources.
  • Reactivity: TBPO can react with strong oxidizing agents.
  • Safety precautions: Wear gloves, safety glasses, and a lab coat when handling TBPO. Work in a well-ventilated area.

Ligand in Lanthanide Complexes:

TBPO can act as a ligand, forming complexes with lanthanide metals like europium (Eu(III)). These complexes exhibit interesting luminescent properties, meaning they can absorb light and then emit it at a different wavelength.

A study published in the journal Inorganic Chemistry investigated the use of TBPO as a ligand in Eu(III) complexes for potential applications in electroluminescent devices. The researchers found that TBPO complexes displayed efficient luminescence and could be used as red dopants in light-emitting diodes [].

Organic Synthesis:

TBPO may play a role in certain organic synthesis reactions. One study explored the use of TBPO in the Staudinger ligation, a reaction used to label biomolecules with small tags. The researchers found that TBPO could be used as an alternative to other commonly used reagents, potentially offering advantages such as improved efficiency and cost-effectiveness [].

XLogP3

3.1

Melting Point

64.0 °C

UNII

W58CDF8S4H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Defoliants, Chemical

Pictograms

Irritant

Corrosive;Irritant

Other CAS

814-29-9

Wikipedia

Butyphos

General Manufacturing Information

Phosphine oxide, tributyl-: ACTIVE

Dates

Modify: 2023-08-15

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